Emtricitabine Emtricitabine Emtricitabine is a synthetic fluoro derivative of thiacytidine with potent antiviral activity. Emtricitabine is phosphorylated to form emtricitabine 5'-triphosphate within the cell. This metabolite inhibits the activity of human immunodeficiency virus (HIV) reverse transcriptase both by competing with the natural substrate deoxycytidine 5'-triphosphate and by incorporation into viral DNA causing a termination of DNA chain elongation (due to the lack of the essential 3'-OH group).
Emtricitabine is a nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents for treatment and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Emtricitabine does not appear to be a significant cause of drug induced liver injury, but may cause flares of disease in patients with underlying chronic hepatitis B virus (HBV) infection.
Emtricitabine, also known as emtriva or 524W91, belongs to the class of organic compounds known as 3'-thia pyrimidine nucleosides. These are nucleoside analogues with a structure that consists of a pyrimidine base, which is N-substituted at the 1-position with a 3'-thia derivative (1, 3-oxazolidine) of the ribose moiety that is characteristic of nucleosides. Emtricitabine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Emtricitabine has been detected in multiple biofluids, such as urine and blood. Within the cell, emtricitabine is primarily located in the cytoplasm. In humans, emtricitabine is involved in the emtricitabine action pathway.
Brand Name: Vulcanchem
CAS No.: 143491-57-0
VCID: VC0527090
InChI: InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1
SMILES: C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Molecular Formula: C8H10FN3O3S
Molecular Weight: 247.25 g/mol

Emtricitabine

CAS No.: 143491-57-0

Inhibitors

VCID: VC0527090

Molecular Formula: C8H10FN3O3S

Molecular Weight: 247.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Emtricitabine - 143491-57-0

CAS No. 143491-57-0
Product Name Emtricitabine
Molecular Formula C8H10FN3O3S
Molecular Weight 247.25 g/mol
IUPAC Name 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Standard InChI InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1
Standard InChIKey XQSPYNMVSIKCOC-NTSWFWBYSA-N
Isomeric SMILES C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F
SMILES C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Canonical SMILES C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Appearance Solid powder
Boiling Point 443.28
Colorform White to off white powder
White solid from ether and methanol
Melting Point 136-138
136-140 °C
136-140°C
Physical Description Solid
Description Emtricitabine is a synthetic fluoro derivative of thiacytidine with potent antiviral activity. Emtricitabine is phosphorylated to form emtricitabine 5'-triphosphate within the cell. This metabolite inhibits the activity of human immunodeficiency virus (HIV) reverse transcriptase both by competing with the natural substrate deoxycytidine 5'-triphosphate and by incorporation into viral DNA causing a termination of DNA chain elongation (due to the lack of the essential 3'-OH group).
Emtricitabine is a nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents for treatment and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Emtricitabine does not appear to be a significant cause of drug induced liver injury, but may cause flares of disease in patients with underlying chronic hepatitis B virus (HBV) infection.
Emtricitabine, also known as emtriva or 524W91, belongs to the class of organic compounds known as 3'-thia pyrimidine nucleosides. These are nucleoside analogues with a structure that consists of a pyrimidine base, which is N-substituted at the 1-position with a 3'-thia derivative (1, 3-oxazolidine) of the ribose moiety that is characteristic of nucleosides. Emtricitabine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Emtricitabine has been detected in multiple biofluids, such as urine and blood. Within the cell, emtricitabine is primarily located in the cytoplasm. In humans, emtricitabine is involved in the emtricitabine action pathway.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 112 mg/mL
About 1.12X10+6 mg/L in water at 25 °C
2.00e+00 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Emtricitabine; 2-FTC; 524W91; BW 1592; BW-1592; BW1592; BW 524W91; BW-524W91; BW524W91; Coviracil; dOTFC; DRG-0208; DRG 0208; DRG0208; Emtriva.
Vapor Pressure 1.7X10-8 mm Hg at 25 °C (est)
Reference 1. Deeks ED. Bictegravir/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection. Drugs. 2018 Nov;78(17):1817-1828. doi: 10.1007/s40265-018-1010-7. Erratum in: Drugs. 2019 Mar 22;: PMID: 30460547; PMCID: PMC6424950.

2. Squillace N, Bozzi G, Colella E, Gori A, Bandera A. Darunavir-cobicistat-emtricitabine-tenofovir alafenamide: safety and efficacy of a protease inhibitor in the modern era. Drug Des Devel Ther. 2018 Oct 29;12:3635-3643. doi: 10.2147/DDDT.S147493. PMID: 30464395; PMCID: PMC6211373.

3. Corado KC, Daar ES. Emtricitabine + tenofovir alafenamide for the treatment of HIV. Expert Opin Pharmacother. 2017 Mar;18(4):427-432. doi: 10.1080/14656566.2017.1288720. Epub 2017 Feb 8. PMID: 28151023.

4. Stellbrink HJ, Arribas JR, Stephens JL, Albrecht H, Sax PE, Maggiolo F, Creticos C, Martorell CT, Wei X, Acosta R, Collins SE, Brainard D, Martin H. Co-formulated bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir with emtricitabine and tenofovir alafenamide for initial treatment of HIV-1 infection: week 96 results from a randomised, double-blind, multicentre, phase 3, non-inferiority trial. Lancet HIV. 2019 Jun;6(6):e364-e372. doi: 10.1016/S2352-3018(19)30080-3. Epub 2019 May 5. PMID: 31068272.

5. Angione SA, Cherian SM, Özdener AE. A Review of the Efficacy and Safety of Genvoya® (Elvitegravir, Cobicistat, Emtricitabine, and Tenofovir Alafenamide) in the Management of HIV-1 Infection. J Pharm Pract. 2018 Apr;31(2):216-221. doi: 10.1177/0897190017710519. Epub 2017 May 30. PMID: 28558493.
PubChem Compound 60877
Last Modified Nov 11 2021
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